Isoserine

Peptide Stability Thrombin Receptor Aminopeptidase M

DL-Isoserine (CAS 565-71-9) is a racemic, non-proteinogenic α-hydroxy-β-amino acid characterized by a critical shift of its hydroxyl group to the β-carbon. This fundamental structural difference from standard α-amino acids like serine imparts resistance to common peptidases, enabling the design of stable, long-acting peptides for in vivo research. It is an essential, non-substitutable building block for the C-13 side chain in paclitaxel semi-synthesis and a starting scaffold for developing selective hGAT3 transporter ligands. Standard procurement specification is ≥98% purity (HPLC), supplied as a white crystalline powder. Its unique β-amino backbone makes generic substitution with serine impossible and underpins its irreplaceable role in peptide, medicinal, and coordination chemistry applications.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
CAS No. 565-71-9
Cat. No. B555941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoserine
CAS565-71-9
Synonyms(R)-2-(Methylamino)-3-phenylpropanoicacid; 56564-52-4; N-methyl-d-phenylalanine; AmbotzHAA1199; N-Me-D-Phe-OH; L-Phenylalanine,N-methyl-; SCHEMBL161255; AC1O533H; MolPort-008-267-985; SCIFESDRCALIIM-SECBINFHSA-N; MFCD00069560; ZINC12954903; AKOS006283223; CS17818; AJ-63161; AK144741; KB-58622; FT-0693770; (2R)-2-(methylamino)-3-phenylpropanoicacid
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
InChIKeyBMYNFMYTOJXKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Isoserine (CAS 565-71-9): Essential Procurement Specifications and Technical Baseline


DL-Isoserine (CAS 565-71-9) is a non-proteinogenic α-hydroxy-β-amino acid, structurally isomeric to serine but with a critical shift of the hydroxyl group to the β-carbon, which fundamentally alters its chemical and biological properties [1]. Commercially, it is supplied as a white crystalline powder with a characteristic decomposition melting point of 235°C . Key procurement specifications for this racemic mixture include a typical purity of ≥98% (HPLC) and a molecular weight of 105.09 g/mol (C₃H₇NO₃) . It is soluble in hydrochloric acid but only slightly soluble in water and insoluble in most organic solvents [2].

Why Isoserine Cannot Be Substituted with Serine or Other Common Amino Acids in Critical Applications


Generic substitution of serine (or other α-amino acids) with isoserine is not feasible due to its distinct β-amino acid backbone, where the amine group is on the β-carbon, making it an α-hydroxy-β-amino acid . This structural rearrangement fundamentally alters its susceptibility to enzymatic degradation by peptidases, its chelation geometry with metal ions, and its conformational flexibility [1][2]. These differences are not trivial; they are the basis for its specific applications, such as creating peptidase-resistant peptides or serving as a key intermediate in the synthesis of complex molecules like paclitaxel [3][4]. Simply using serine in these contexts would result in a compound that is either rapidly degraded or fails to form the required molecular architecture, underscoring the need for a targeted procurement strategy.

Quantitative Differentiators for Isoserine (CAS 565-71-9) Against Serine and Structural Analogs


Peptidase Resistance: Isoserine Imparts Superior Stability to Bioactive Peptides

Direct head-to-head comparison demonstrates that substituting serine with isoserine at the N-terminus of the thrombin receptor-activating peptide SFLLRN confers significant resistance to enzymatic degradation. The modified peptide, (iso-S)FLLRN, exhibits only 15-20% of the platelet-aggregating activity of the native SFLLRN peptide but is rendered resistant to inactivation by aminopeptidase M, a common peptidase [1]. This substitution allows for prolonged activity in biological matrices containing this enzyme, a property not observed with the serine-containing analog .

Peptide Stability Thrombin Receptor Aminopeptidase M

Metal Chelation: Isoserine Forms More Stable Complexes with Ru(II) than Serine

In a direct comparative study of metal ion binding, isoserine was found to be a more efficient binder for the [Ru(η6-p-cym)(H2O)3]2+ organometallic fragment than serine [1]. This enhanced stability is attributed to the different chelation geometry: isoserine forms a more stable (6 + 5) membered joined chelate ring system with the [NH2, COO−, O−] donor set, whereas serine coordinates via a less stable (5 + 6) membered chelate [2]. This difference in speciation and complex stability is a direct result of the shifted amine group in isoserine's β-amino acid structure [1].

Coordination Chemistry Metal Complexes Thermodynamic Stability

GABA Transporter (GAT3) Selectivity: (S)-Isoserine Derivatives Show Enhanced Target Discrimination

While (S)-isoserine itself is a GAT3-preferring substrate with limited selectivity, systematic structure-activity relationship studies have led to constrained analogs with significantly improved selectivity profiles [1]. Compared to the parent (S)-isoserine, the azetidine analog (2S,2′S)-6 showed at least a 6-fold improvement in selectivity for hGAT3 over the taurine transporter (TauT). The pyrrolidine analog (2S,2′S)-7 demonstrated an even greater enhancement, being at least 53 times more selective for hGAT3 than for TauT [1]. These improvements are critical for validating the proposed GAT3-mediated effects in vivo, where off-target activity confounds results [2].

GABA Transporter Neuroscience Ligand Selectivity

Synthetic Intermediate for Paclitaxel: Isoserine Scaffold is Essential for Anticancer Drug Semi-Synthesis

The isoserine core is not merely an analog but a required structural motif in the side chain of paclitaxel, a vital chemotherapeutic agent. A recent advancement in its semi-synthesis utilizes a green, asymmetric catalytic multi-component reaction (MCR) to efficiently assemble isoserine derivatives [1]. This method directly yields N-(anthrancen-9-ylmethyl) isoserines, which are then used to semi-synthesize paclitaxel and its derivatives, including an alkyne-tagged analog and a β-lactam designed to overcome paclitaxel resistance [1]. The method's high atom-economy, diastereo- and enantioselectivity are key for producing these complex drug intermediates [2].

Drug Synthesis Paclitaxel Multicomponent Reaction

Conformational Flexibility: Isoserine Exhibits a Vast Conformational Landscape Compared to Serine

The β-amino acid structure of isoserine grants it a significantly more complex conformational energy landscape than the α-amino acid serine. High-level ab initio calculations identified 54 stable conformers for L-isoserine in the gas phase, compared to far fewer for serine [1]. The eight most stable conformers were further characterized, with conformer 1 being dominant. Key structural features were confirmed experimentally using IR low-temperature matrix spectroscopy, with characteristic vibrational bands (e.g., ν(CO) at 1790 cm⁻¹) serving as fingerprints for specific conformers [2]. This high degree of flexibility is crucial for its ability to adopt specific binding conformations in complex biological environments.

Computational Chemistry Molecular Conformation Spectroscopy

Enzymatic Inhibition: L-Isoserine Serves as a Scaffold for Potent Aminopeptidase N Inhibitors

L-Isoserine is a key structural component in the design of potent inhibitors of Aminopeptidase N (APN/CD13), an enzyme implicated in tumor angiogenesis and metastasis [1]. A series of novel L-isoserine dipeptide and tripeptide derivatives were synthesized and evaluated, with some compounds showing potent inhibitory activity [2]. While the parent L-isoserine molecule itself is not the final inhibitor, its unique β-amino acid backbone is essential for the inhibitory pharmacophore [3]. The lead compounds from these studies exhibited potent antiproliferative activity against human cancer cell lines, demonstrating the translational potential of this scaffold [4].

Enzyme Inhibition Medicinal Chemistry Cancer Research

High-Value Application Scenarios Where Isoserine (CAS 565-71-9) is the Preferred Choice


Development of Proteolytically Stable Peptide Probes and Therapeutics

For researchers designing bioactive peptides that must withstand the presence of aminopeptidases in plasma, serum, or on cell surfaces, substituting the N-terminal serine with isoserine is a validated strategy. The resulting peptides, such as (iso-S)FLLRN, demonstrate a marked resistance to degradation by aminopeptidase M, enabling prolonged and more consistent receptor stimulation in vitro and in vivo [1]. This approach is directly supported by head-to-head comparison data showing the serine analog is rapidly inactivated [1].

Synthesis of Conformationally Constrained Analogs for Neuroscience Target Validation

The (S)-isoserine scaffold is the starting point for generating more selective ligands for the GABA transporter GAT3. While the parent compound has limitations, structure-activity relationship studies show that creating conformationally constrained analogs, like the azetidine and pyrrolidine derivatives, significantly improves selectivity for hGAT3 over related transporters like TauT [1]. These improved analogs (showing ≥6-fold and ≥53-fold selectivity gains) are crucial for dissecting the role of GAT3 in conditions like stroke recovery [1].

Semi-Synthesis of the Anticancer Drug Paclitaxel and its Analogs

The isoserine moiety is an integral and non-substitutable component of the C-13 side chain of paclitaxel, a blockbuster anticancer drug. Advanced synthetic methods, including green, asymmetric multi-component reactions, have been specifically developed to efficiently construct this isoserine-containing side chain [1]. Procurement of isoserine or its protected derivatives is therefore essential for any research group or manufacturer involved in the semi-synthesis or analog development of this critical chemotherapeutic agent [2].

Design of Novel Metal Complexes with Specific Chelation Geometries

In coordination chemistry, the β-amino acid structure of isoserine provides a distinct chelation mode compared to α-amino acids like serine. This difference results in the formation of more stable (6+5) membered ring systems with certain metal ions, as demonstrated with Ru(II) organometallic fragments [1]. This property makes isoserine a valuable ligand for tuning the stability and geometry of metal complexes for applications in catalysis or the development of novel metallopharmaceuticals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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